Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile: A Comprehensive Technical Guide
Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 8-oxa-3-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecules. Its rigid, bicyclic framework provides a unique three-dimensional orientation of functional groups, making it an attractive template for the design of novel therapeutics. This guide provides an in-depth technical overview of the synthesis of a key derivative, 8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile, a valuable building block in drug discovery programs.
Introduction to a Versatile Scaffold
The 8-oxa-3-azabicyclo[3.2.1]octane ring system, a tropane analogue, has garnered significant attention in the development of novel therapeutic agents. The incorporation of an oxygen atom in the bicyclic core imparts distinct physicochemical properties compared to its all-carbon or aza-bicyclic counterparts, influencing factors such as solubility, metabolic stability, and receptor binding interactions. The introduction of an acetonitrile moiety at the 3-position further expands the synthetic utility of this scaffold, providing a versatile handle for subsequent chemical modifications and the exploration of new chemical space. Such bicyclic structures are of interest in the development of treatments for a range of conditions, including neurological disorders and viral infections.[1][2][3]
Strategic Approach to Synthesis
The synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile is most effectively approached in a two-stage process:
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Construction of the Bicyclic Core : The initial and most complex phase is the formation of the 8-oxa-3-azabicyclo[3.2.1]octane skeleton.
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N-Alkylation : The final step involves the selective alkylation of the secondary amine within the bicyclic core to introduce the desired acetonitrile group.
This guide will detail a robust and scalable synthetic route for the bicyclic precursor, followed by a standard yet effective protocol for the final N-alkylation.
Part 1: Synthesis of the 8-Oxa-3-azabicyclo[3.2.1]octane Core
An efficient and well-documented synthesis of the 8-oxa-3-azabicyclo[3.2.1]octane core, suitable for scale-up, commences from the readily available starting material, 5-hydroxymethyl-2-furfuraldehyde.[4][5] This multi-step process is outlined below.
Caption: Synthetic workflow for the 8-Oxa-3-azabicyclo[3.2.1]octane core.
Experimental Protocol: Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
This protocol is adapted from a scalable synthesis and provides a reliable method for producing the key bicyclic intermediate.[5]
Step 1: Reduction of 5-Hydroxymethyl-2-furfuraldehyde
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Reaction: Raney nickel-mediated reduction of the starting furan derivative yields 2,5-bis(hydroxymethyl)tetrahydrofuran, with a predominant cis configuration.
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Rationale: The use of Raney nickel under a hydrogen atmosphere is a standard and effective method for the reduction of both the aldehyde and the furan ring.
Step 2: Ditosylation of the Diol
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Reaction: The resulting diol is converted to its corresponding ditosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine.
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Rationale: Tosylation of the primary hydroxyl groups transforms them into excellent leaving groups, priming the molecule for the subsequent intramolecular cyclization.
Step 3: Cyclization with Benzylamine
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Reaction: The ditosylate is reacted with benzylamine in a suitable solvent like acetonitrile. The benzylamine acts as both the nucleophile and the nitrogen source for the newly formed azabicycle.
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Rationale: This step proceeds via a double nucleophilic substitution, where the nitrogen of the benzylamine displaces both tosylate groups to form the bicyclic structure. The benzyl group also serves as a convenient protecting group for the nitrogen atom.
Step 4: Hydrogenolysis of the N-Benzyl Group
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Reaction: The N-benzyl group is removed via hydrogenolysis using Pearlman's catalyst (palladium hydroxide on carbon) under a hydrogen atmosphere. The final product is typically isolated as the hydrochloride salt.[4][5]
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Rationale: Catalytic hydrogenolysis is a clean and efficient method for the deprotection of benzylamines, yielding the free secondary amine. Isolation as a hydrochloride salt often improves the stability and handling of the final product.
| Step | Key Reagents | Typical Yield | Reference |
| 1-4 (Overall) | 5-Hydroxymethyl-2-furfuraldehyde, Raney Ni, TsCl, Benzylamine, Pearlman's Catalyst | 43-64% | [5] |
Part 2: N-Alkylation to Yield 8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile
The final transformation is the N-alkylation of the 8-oxa-3-azabicyclo[3.2.1]octane core with chloroacetonitrile. This is a standard nucleophilic substitution reaction where the secondary amine of the bicyclic core acts as the nucleophile.
Caption: N-Alkylation of the bicyclic core to yield the final product.
Experimental Protocol: Synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile
This is a general protocol for the N-alkylation of secondary amines with chloroacetonitrile and should be optimized for the specific substrate.
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Materials:
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8-Oxa-3-azabicyclo[3.2.1]octane (or its hydrochloride salt)
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Chloroacetonitrile
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Anhydrous potassium carbonate (or another suitable base such as triethylamine)
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Anhydrous acetonitrile (or another suitable polar aprotic solvent like DMF)
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Procedure:
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To a solution of 8-oxa-3-azabicyclo[3.2.1]octane in anhydrous acetonitrile, add anhydrous potassium carbonate. If starting from the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.
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Stir the suspension at room temperature for a short period to ensure the free base of the amine is present.
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Add chloroacetonitrile dropwise to the reaction mixture.
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Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
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Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel to afford the pure 8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile.
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| Parameter | Condition | Rationale |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents that are suitable for SN2 reactions. |
| Base | K₂CO₃, Et₃N | To neutralize the HCl generated during the reaction and to deprotonate the amine if starting from the salt. |
| Temperature | Room Temperature to 60 °C | To provide sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions. |
Characterization Data
The structural confirmation of the final product, 8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile, would be achieved through standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the bicyclic core protons and a characteristic singlet for the methylene protons of the acetonitrile group. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the quaternary carbon of the nitrile group. |
| IR Spectroscopy | A characteristic absorption band for the nitrile (C≡N) stretch. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the product. |
Conclusion
The synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile is a multi-step process that can be achieved in good overall yield through a well-established route to the bicyclic core followed by a standard N-alkylation. The methodologies described in this guide are robust and scalable, providing a solid foundation for the production of this valuable building block for drug discovery and development. The versatility of the nitrile group allows for a wide range of subsequent chemical transformations, making this compound a key intermediate in the synthesis of diverse libraries of novel bioactive molecules.
References
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ResearchGate. Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. Available from: [Link]
-
ACS Publications. Efficient Synthesis of 8-Oxa-3-aza-bicyclo[3.2.1]octane Hydrochloride. Available from: [Link]
-
Universität Regensburg. Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Available from: [Link]
-
PMC. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Available from: [Link]
-
Chemical Communications (RSC Publishing). Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[1][1] Cope rearrangement/aldol cyclization. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Bicyclic Hybrid Sugars as Glycosidase Inhibitors: Synthesis and Comparative Study of Inhibitory Activities of Fused Oxa-Oxa, Oxa-Aza, and Oxa-Carbasugar Hybrid Molecules. Available from: [Link]
-
PMC. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Available from: [Link]
-
RSC Publishing. Synthesis and antimalarial activity of novel bicyclic and tricyclic aza-peroxides. Available from: [Link]
-
PubMed. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Available from: [Link]
-
NextSDS. 8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile(9CI). Available from: [Link]
-
Semantic Scholar. synthesis of 8-oxa-2-azabicyclo[3.2.1]octane using a 1,3-dipolar cycloaddition reaction. Available from: [Link]
-
PubMed. Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Available from: [Link]
-
RSC Publishing. Au(i)-catalyzed synthesis of 8-oxabicyclo[3.2.1]oct-2-enes and 9-oxabicyclo[3.3.1]nona-2,6-dienes from enynol via oxonium/Prins-type cyclization. Available from: [Link]
-
ACS Omega. Design and Synthesis of Aza-/Oxa Heterocycle-Based Conjugates as Novel Anti-Inflammatory Agents Targeting Cyclooxygenase-2. Available from: [Link]
-
PubChem. 3-Oxa-8-azabicyclo(3.2.1)octane. Available from: [Link]
-
ResearchGate. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. Available from: [Link]
-
WIPO Patentscope. WO/2023/005928 8-OXO-3-AZABICYCLO[3.2.1]OCTANE COMPOUND OR SALT THEREOF, AND PREPARATION METHOD THEREFOR AND USE THEREOF. Available from: [Link]
